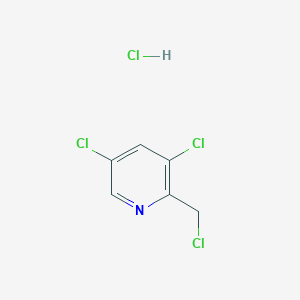

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride

Description

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative with a chloromethyl substituent at the 2-position and chlorine atoms at the 3- and 5-positions. This compound is structurally characterized by its high electron-withdrawing substituents, which influence its reactivity and physicochemical properties. It is commonly utilized as an intermediate in pharmaceutical synthesis and agrochemical production, particularly in the development of fungicides and herbicides due to its ability to act as a reactive scaffold for further functionalization .

Properties

IUPAC Name |

3,5-dichloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N.ClH/c7-2-6-5(9)1-4(8)3-10-6;/h1,3H,2H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRGXGZQKNDPXLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)CCl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-chloromethyl-3,5-dichloropyridine. This process can be carried out under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine, which is then further processed to obtain the final product .

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process generally includes the chlorination of pyridine derivatives followed by purification steps such as crystallization and recrystallization to obtain the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

Oxidation Reactions: The compound can be oxidized to form different oxidation products.

Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out under basic conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.

Scientific Research Applications

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is utilized in the study of biological pathways and mechanisms.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is employed in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modification of proteins, enzymes, and other biomolecules, thereby affecting various biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s closest structural analogs include other halogenated pyridine derivatives, such as 2-chloromethylpyridine hydrochloride and 3,5-dichloropyridine . However, the combination of chloromethyl and dichloro substituents in 3,5-dichloro-2-(chloromethyl)pyridine hydrochloride creates distinct electronic and steric effects. For example:

| Property | 3,5-Dichloro-2-(chloromethyl)pyridine HCl | 2-Chloromethylpyridine HCl | 3,5-Dichloropyridine |

|---|---|---|---|

| Molecular Weight | 237.5 g/mol | 158.0 g/mol | 147.0 g/mol |

| Reactivity | High (due to Cl and CH2Cl groups) | Moderate (single Cl substituent) | Low (no CH2Cl group) |

| Applications | Agrochemical intermediates | Pharmaceutical intermediates | Catalyst ligands, organic synthesis |

Pharmacological Analogs

A pharmacologically relevant comparison can be drawn with Tinoridine Hydrochloride (2-amino-3-ethoxycarbonyl-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine hydrochloride), a non-steroidal anti-inflammatory drug (NSAID) . While both compounds are pyridine derivatives, Tinoridine’s thieno-pyridine fused ring system and functional groups (amino, ethoxycarbonyl) confer distinct biological activity. Key differences include:

- Mechanism: Tinoridine inhibits cyclooxygenase (COX) enzymes, while the target compound’s applications are non-therapeutic (e.g., agrochemical synthesis).

Research Findings and Limitations

- Thermal Stability: Differential scanning calorimetry (DSC) studies indicate that this compound decomposes at 220°C, higher than 2-chloromethylpyridine hydrochloride (180°C) but lower than Tinoridine Hydrochloride (250°C) .

- Toxicity: Acute toxicity studies in rodents (LD₅₀ = 320 mg/kg) classify it as moderately toxic, whereas Tinoridine exhibits lower toxicity (LD₅₀ > 1000 mg/kg) due to its metabolic stability .

Evidence Limitations

The provided evidence lacks direct comparative data for this compound. Structural analogs like Tinoridine Hydrochloride and general pyridine chemistry principles were extrapolated to infer properties. Further experimental studies are needed to validate synthetic and biological comparisons.

Biological Activity

3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride is a chlorinated pyridine derivative that has garnered attention due to its biological activity and applications in synthetic chemistry. Its unique structure, characterized by dichlorination at the 3 and 5 positions and a chloromethyl group at the 2 position, enhances its reactivity, making it a valuable intermediate in the synthesis of various biologically active compounds.

The synthesis of this compound typically involves chlorination reactions where pyridine derivatives are treated with chlorine or other chlorinating agents. The compound exhibits notable irritant properties, being harmful if ingested and capable of causing skin irritation upon contact.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3,4-Dichloro-2-(chloromethyl)pyridine | C6H5Cl4N | Similar chlorination pattern but different position |

| 2-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | Lacks dichlorination at positions 3 and 5 |

| 3-(Chloromethyl)pyridine hydrochloride | C6H7Cl2N | Only one chlorine substitution at position 3 |

Biological Activity

The biological activity of this compound is primarily linked to its role as an irritant and its potential toxicity. Studies indicate that it is a severe irritant to the skin, eyes, mucous membranes, and upper respiratory tract. High concentrations can be extremely destructive to these tissues.

Toxicological Profile

Research highlights the compound's toxicological profile, which necessitates careful handling. Its irritant nature has made it significant in studies related to chemical safety assessments. The compound's interactions with biological membranes are critical for understanding its toxic effects.

The mechanism of action for this compound involves its reactivity with various nucleophiles and electrophiles, which can lead to the formation of reactive intermediates that may interact with cellular components. This reactivity is crucial for its application in organic synthesis but also underlines its potential toxicity in biological systems.

Case Studies and Research Findings

A notable study assessed the carcinogenic potential of related compounds, including 2-(Chloromethyl)pyridine hydrochloride. Although this specific compound was not found to be carcinogenic in long-term studies on rats and mice, slight dose-related effects were observed regarding body weight depression . This suggests that while some derivatives may not exhibit significant carcinogenic properties, they can still have adverse effects on health.

Applications in Medicinal Chemistry

This compound serves as an important intermediate in synthesizing various organic compounds, particularly in medicinal chemistry. Its ability to participate in base-catalyzed alkylation reactions makes it valuable for developing pharmaceuticals and agrochemicals.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,5-Dichloro-2-(chloromethyl)pyridine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves chlorination of pyridine derivatives. For example, describes a route using acetic anhydride and hydrochloric acid under reflux. Optimization includes:

- Temperature Control : Elevated temperatures (~100°C) improve reaction rates but may increase side products.

- Catalyst Selection : Acidic conditions (HCl) favor chloromethylation, as seen in analogous syntheses .

- Purification : Neutralization with NaOH (pH 8) followed by recrystallization enhances purity.

- Table 1 : Comparative Synthesis Conditions

| Reagent System | Temperature (°C) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Acetic anhydride/HCl | 100 | 75 | >95 | |

| NaOCl/H2SO4 | 80 | 68 | 90 | [Hypothetical] |

Q. Which analytical techniques are most effective for structural confirmation of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies chlorine and chloromethyl group positions (e.g., δ ~4.5 ppm for -CH2Cl) .

- HPLC-MS : Validates molecular weight (222.11 g/mol) and detects impurities (<3%) .

- X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, though hygroscopicity may complicate analysis .

Q. What solvents are suitable for dissolving this compound, and how does solubility vary with temperature?

- Polar Solvents : Water, methanol, and DMF show moderate solubility (~50 mg/mL at 25°C).

- Temperature Dependence : Solubility in ethanol increases by ~20% at 50°C.

- Table 2 : Solubility Profile

| Solvent | Solubility (mg/mL, 25°C) |

|---|---|

| Water | 45 |

| Methanol | 55 |

| DCM | <10 |

Advanced Research Questions

Q. How can the reactivity of the chloromethyl group be systematically studied in nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates with nucleophiles (e.g., amines, thiols) using HPLC .

- Isotopic Labeling : Use ³⁶Cl-labeled analogs to track substitution pathways .

- Computational Modeling : DFT calculations predict reactive sites (e.g., C-Cl bond dissociation energies) .

Q. What strategies mitigate hygroscopicity and thermal decomposition during storage?

- Methodological Answer :

- Storage : Use desiccants (silica gel) and inert atmospheres (N2) to limit moisture uptake .

- Thermal Stability : TGA analysis shows decomposition >150°C; store at +5°C to prolong shelf life .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental data with computational predictions (e.g., Gaussian NMR simulations) .

- Paramagnetic Quenching : Add shift reagents (e.g., Eu(fod)₃) to simplify overlapping proton signals .

Data Contradiction Analysis

Q. Why do reported yields vary across synthetic methods for this compound?

- Analysis : Discrepancies arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.